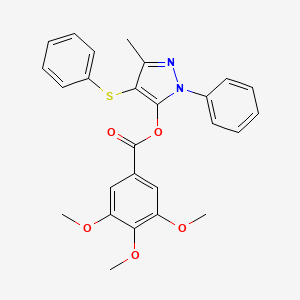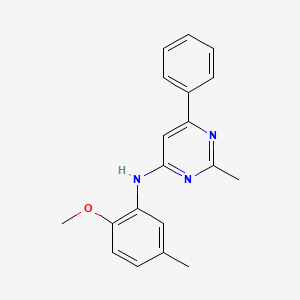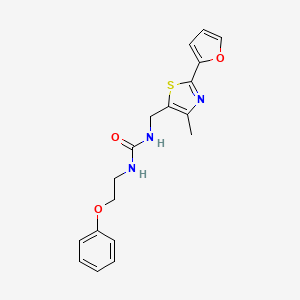
(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide exerts its effects through various mechanisms of action. In anti-inflammatory studies, the compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In anti-cancer studies, the compound has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In drug delivery studies, the compound has been found to enter cells through endocytosis and release its cargo through lysosomal degradation.
Biochemical and Physiological Effects:
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has been found to exhibit various biochemical and physiological effects. In anti-inflammatory studies, the compound has been found to reduce inflammation and oxidative stress in animal models. In anti-cancer studies, the compound has been found to inhibit tumor growth and metastasis in animal models. In drug delivery studies, the compound has been found to enhance the delivery of drugs to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has several advantages and limitations for lab experiments. One of its advantages is its ability to penetrate cell membranes, making it a potential drug delivery system. Another advantage is its ability to inhibit enzyme activity, making it a potential target for enzyme inhibition studies. However, one of its limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide. One direction is to further study its anti-inflammatory and anti-cancer properties in animal models and clinical trials. Another direction is to explore its potential as a drug delivery system for various drugs. Additionally, further studies on its mechanism of action and potential toxicity are needed to fully understand its potential applications in various scientific research fields.
Conclusion:
In conclusion, (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific research fields.
Métodos De Síntesis
The synthesis of (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide involves the reaction of furan-3-carboxylic acid with 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit significant anti-inflammatory and anti-cancer properties. In pharmacology, the compound has been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In biochemistry, the compound has been found to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibition studies.
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(6-5-13-8-10-21-11-13)18-12-17(20)9-7-14-3-1-2-4-15(14)17/h1-6,8,10-11,20H,7,9,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPKVYCSSOFGIJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906248.png)

![3-[[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2906253.png)


![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)

![1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906261.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)
![3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2906263.png)
![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)
![(2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-fluorophenyl)ethanamide](/img/structure/B2906266.png)

